molecular formula C6H8O8 B1212313 Garcinia acid CAS No. 27750-10-3

Garcinia acid

Cat. No. B1212313
CAS RN: 27750-10-3
M. Wt: 208.12 g/mol
InChI Key: ZMJBYMUCKBYSCP-CVYQJGLWSA-N
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Patent
US07507421B2

Procedure details

50 g equivalent of the hydroxy citric acid—potassium salt solution from Example 2 was taken into a glass beaker fitted with a stirring arrangement. To this solution, 43 g of the dried calcium salt from Example 1 was added and the mixture was stirred to yield a clear solution. The resultant solution was spray dried to yield a salt of hydroxycitric acid with the following analysis: potassium content 11% to 18%, calcium content 5% to 12%, structural moisture 3% to 5% and hydroxycitric acid content 70% to 76%. The sodium content was less than 0.5% and lactone less than 0.5%. The combined salt has a solubility of 5 g in 100 mL of deionized water at room temperature. This salt composition is tasteless and white in color. A solution of 5 g in 100 ml of de-ionized sterile water was subjected to an accelerated storage study chamber for 2 months. After 2 months it was observed that the salt did not precipitate out. The solution retained its clarity. Therefore, it can be safely concluded that, after dissolution in water, the salt composition does not decompose during storage.
Name
hydroxy citric acid potassium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
43 g
Type
reactant
Reaction Step Three
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]([C:6]([CH2:11][C:12]([OH:14])=[O:13])([C:8]([OH:10])=[O:9])[OH:7])[C:3]([OH:5])=[O:4].[K].[Ca]>>[OH:1][CH:2]([C:6]([CH2:11][C:12]([OH:14])=[O:13])([C:8]([OH:10])=[O:9])[OH:7])[C:3]([OH:5])=[O:4] |f:0.1,^1:14|

Inputs

Step One
Name
hydroxy citric acid potassium
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(C(=O)O)C(O)(C(=O)O)CC(=O)O.[K]
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
43 g
Type
reactant
Smiles
[Ca]
Step Four
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with a stirring arrangement
CUSTOM
Type
CUSTOM
Details
to yield a clear solution
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
OC(C(=O)O)C(O)(C(=O)O)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07507421B2

Procedure details

50 g equivalent of the hydroxy citric acid—potassium salt solution from Example 2 was taken into a glass beaker fitted with a stirring arrangement. To this solution, 43 g of the dried calcium salt from Example 1 was added and the mixture was stirred to yield a clear solution. The resultant solution was spray dried to yield a salt of hydroxycitric acid with the following analysis: potassium content 11% to 18%, calcium content 5% to 12%, structural moisture 3% to 5% and hydroxycitric acid content 70% to 76%. The sodium content was less than 0.5% and lactone less than 0.5%. The combined salt has a solubility of 5 g in 100 mL of deionized water at room temperature. This salt composition is tasteless and white in color. A solution of 5 g in 100 ml of de-ionized sterile water was subjected to an accelerated storage study chamber for 2 months. After 2 months it was observed that the salt did not precipitate out. The solution retained its clarity. Therefore, it can be safely concluded that, after dissolution in water, the salt composition does not decompose during storage.
Name
hydroxy citric acid potassium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
43 g
Type
reactant
Reaction Step Three
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]([C:6]([CH2:11][C:12]([OH:14])=[O:13])([C:8]([OH:10])=[O:9])[OH:7])[C:3]([OH:5])=[O:4].[K].[Ca]>>[OH:1][CH:2]([C:6]([CH2:11][C:12]([OH:14])=[O:13])([C:8]([OH:10])=[O:9])[OH:7])[C:3]([OH:5])=[O:4] |f:0.1,^1:14|

Inputs

Step One
Name
hydroxy citric acid potassium
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(C(=O)O)C(O)(C(=O)O)CC(=O)O.[K]
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
43 g
Type
reactant
Smiles
[Ca]
Step Four
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with a stirring arrangement
CUSTOM
Type
CUSTOM
Details
to yield a clear solution
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
OC(C(=O)O)C(O)(C(=O)O)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.